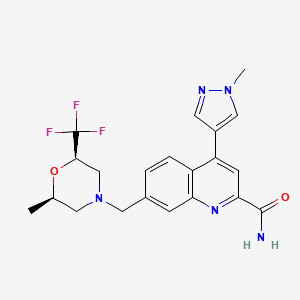

MK-8768

Description

Propriétés

Numéro CAS |

1432729-22-0 |

|---|---|

Formule moléculaire |

C21H22F3N5O2 |

Poids moléculaire |

433.4 g/mol |

Nom IUPAC |

4-(1-methylpyrazol-4-yl)-7-[[(2R,6R)-2-methyl-6-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |

InChI |

InChI=1S/C21H22F3N5O2/c1-12-8-29(11-19(31-12)21(22,23)24)9-13-3-4-15-16(14-7-26-28(2)10-14)6-18(20(25)30)27-17(15)5-13/h3-7,10,12,19H,8-9,11H2,1-2H3,(H2,25,30)/t12-,19-/m1/s1 |

Clé InChI |

KTYWQIWONODXST-CWTRNNRKSA-N |

SMILES isomérique |

C[C@@H]1CN(C[C@@H](O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |

SMILES canonique |

CC1CN(CC(O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |

Origine du produit |

United States |

Foundational & Exploratory

MK-8768: A Deep Dive into its Mechanism of Action in CNS Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-8768 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). By selectively inhibiting presynaptic mGluR2, this compound enhances glutamatergic transmission in key brain circuits implicated in cognition and mood. This mechanism of action holds significant promise for the therapeutic intervention of central nervous system (CNS) disorders characterized by glutamate dysregulation, including Alzheimer's disease and depression. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its pharmacological profile, pharmacokinetic properties, and efficacy in nonclinical models. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough understanding of this novel investigational compound.

Introduction: The Rationale for mGluR2 Negative Allosteric Modulation

Glutamate is the primary excitatory neurotransmitter in the CNS, playing a crucial role in synaptic plasticity, learning, and memory.[1] Its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family consists of eight subtypes (mGluR1-8) that are further classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[2]

Group II mGluRs, which include mGluR2 and mGluR3, are Gi/o-coupled receptors predominantly located on presynaptic terminals.[3][4] They function as autoreceptors, and their activation by glutamate leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in glutamate release.[4]

In certain CNS disorders, such as Alzheimer's disease and depression, a dysregulation of glutamatergic signaling is hypothesized to contribute to the pathophysiology. One therapeutic strategy to address this is to enhance synaptic glutamate levels. While direct agonists of ionotropic glutamate receptors have been explored, they are often associated with dose-limiting side effects. An alternative approach is to disinhibit glutamate release by antagonizing presynaptic autoreceptors like mGluR2.

However, the high degree of homology between mGluR2 and mGluR3, particularly at the orthosteric binding site, has made the development of selective antagonists challenging. Negative allosteric modulators (NAMs) offer a promising alternative, as they bind to a distinct site on the receptor, providing greater selectivity. This compound was developed as a potent and highly selective mGluR2 NAM to address the need for a targeted approach to enhance glutamatergic tone.

Pharmacological Profile of this compound

Potency and Selectivity

This compound is a highly potent mGluR2 NAM with an IC50 of 9.6 nM as determined by a fluorescent imaging plate reader (FLIPR) assay. A key feature of this compound is its exceptional selectivity for mGluR2 over other mGluR subtypes. The IC50 values for mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, and mGluR8 are all greater than 10,000 nM, demonstrating a selectivity of over 1000-fold.

| Receptor Subtype | IC50 (nM) |

| mGluR2 | 9.6 |

| mGluR1 | >10,000 |

| mGluR3 | >10,000 |

| mGluR4 | >10,000 |

| mGluR5 | >10,000 |

| mGluR6 | >10,000 |

| mGluR8 | >10,000 |

| Table 1: In Vitro Potency and Selectivity of this compound. |

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties across multiple species, including good oral bioavailability and brain permeability.

| Species | Route | T1/2 (h) | Oral Bioavailability (%) |

| Rat | Oral | 3.3 | 32 |

| Dog | Oral | - | 34 |

| Monkey | Oral | 1.7 | - |

| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species. | |||

| Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC were not publicly available in the reviewed literature. |

Mechanism of Action: Signaling Pathway

As a negative allosteric modulator of the Gi/o-coupled mGluR2, this compound's mechanism of action involves the disruption of the canonical inhibitory signaling cascade. Under normal physiological conditions, the binding of glutamate to presynaptic mGluR2 activates the Gi/o protein, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cAMP.

By binding to an allosteric site on mGluR2, this compound prevents this glutamate-induced conformational change and subsequent G-protein activation. This effectively disinhibits adenylyl cyclase, leading to a maintenance or increase in cAMP levels. The ultimate downstream effect is an increase in glutamate release from the presynaptic terminal, thereby enhancing excitatory neurotransmission.

Preclinical Efficacy in a Model of Cognitive Impairment

The pro-cognitive effects of this compound were evaluated in a scopolamine-induced cognitive impairment model in rhesus monkeys. Scopolamine is a muscarinic antagonist that induces transient cognitive deficits, providing a translational model for assessing procognitive drug candidates.

Experimental Protocol: Rhesus Monkey Object Retrieval Detour (ORD) Task

A more detailed, publicly available protocol for the specific study involving this compound was not found in the reviewed literature. However, a general outline of such a study would be as follows:

-

Animal Subjects: Adult male and female rhesus monkeys are trained on the ORD task.

-

Task: The ORD task requires the monkeys to retrieve a food reward from a transparent box that is open on one side. On "easy" trials, the opening is facing the monkey, while on "difficult" trials, the opening is on the side, requiring the monkey to inhibit a prepotent response of reaching directly for the reward and instead make a detour.

-

Drug Administration:

-

Scopolamine is administered to induce cognitive impairment, which typically manifests as a decrease in performance on the difficult trials.

-

This compound is administered prior to the task, either alone or in combination with scopolamine.

-

-

Data Analysis: The primary outcome measure is the percentage of successful retrievals on both easy and difficult trials.

Efficacy Data

In the rhesus monkey ORD task, this compound demonstrated a reversal of the scopolamine-induced deficit in executive function and attention. This suggests that by enhancing glutamatergic neurotransmission, this compound can ameliorate cognitive impairments.

Safety Profile: Genetic Toxicology

A critical aspect of drug development is ensuring the safety of a new chemical entity. The Ames test, a bacterial reverse mutation assay, is a standard in vitro method for assessing the mutagenic potential of a compound.

Experimental Protocol: Ames Test

While the specific protocol for this compound was not detailed in the available literature, a standard Ames test protocol involves the following steps:

-

Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

-

Test Conditions: The bacterial strains are exposed to various concentrations of the test compound in both the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to assess the mutagenicity of potential metabolites.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Results

This compound was found to be negative in the Ames test, indicating a lack of mutagenic potential under the tested conditions. This is a crucial finding for its continued development as a therapeutic agent.

Conclusion and Future Directions

This compound is a potent and selective mGluR2 negative allosteric modulator with a promising preclinical profile. Its mechanism of action, involving the enhancement of glutamatergic transmission, is supported by in vitro and in vivo data. The demonstrated efficacy in a nonhuman primate model of cognitive impairment, coupled with a clean safety profile in terms of mutagenicity, highlights its potential as a novel therapeutic for CNS disorders.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Clinical trials will be necessary to determine its safety, tolerability, and efficacy in patient populations. Additionally, further nonclinical studies could explore its effects in other models of CNS disorders and further delineate the downstream signaling consequences of mGluR2 NAMs. The continued investigation of this compound and other selective mGluR2 modulators will undoubtedly contribute to our understanding of glutamate's role in brain health and disease and may lead to new and improved treatments for a range of debilitating neurological and psychiatric conditions.

References

- 1. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MK-8768: A Novel mGluR2 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

West Point, PA - This whitepaper details the discovery and synthesis of MK-8768, a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). The development of this compound represents a significant advancement in the pursuit of novel therapeutic agents for central nervous system (CNS) disorders where modulation of glutamatergic neurotransmission is a key therapeutic strategy.

Glutamate is the primary excitatory neurotransmitter in the CNS, and its activity is modulated by a family of metabotropic glutamate receptors (mGluRs).[1] mGluR2, a presynaptic autoreceptor, plays a crucial role in regulating glutamate release.[1] Inhibition of mGluR2 can enhance glutamatergic tone, a mechanism that holds promise for treating cognitive deficits and depressive disorders.[1] The development of selective mGluR2 inhibitors has been challenging due to the high homology with the mGluR3 subtype.[1] A negative allosteric modulation approach was pursued to achieve the desired selectivity.

The discovery of this compound stemmed from the optimization of a series of 4-arylquinoline-2-carboxamides.[2] An initial lead compound from this series, while potent, was found to be positive in the Ames test, indicating potential mutagenicity. A subsequent multi-parameter optimization effort focused on mitigating this liability while maintaining or improving potency, selectivity, and pharmacokinetic properties. This endeavor successfully led to the identification of this compound as a safe and effective mGluR2 NAM.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound and related compounds.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) |

| mGluR2 | FLIPR | 9.6 |

| mGluR1 | FLIPR | >10,000 |

| mGluR3 | FLIPR | >10,000 |

| mGluR4 | FLIPR | >10,000 |

| mGluR5 | FLIPR | >10,000 |

| mGluR6 | FLIPR | >10,000 |

| mGluR8 | FLIPR | >10,000 |

Table 2: In Vitro Pharmacokinetic and Safety Profile of this compound

| Parameter | Assay | Result |

| P-glycoprotein (P-gp) Substrate | P-gp Efflux Assay | No |

| Mutagenicity | Ames Test | Negative |

Table 3: In Vivo Pharmacokinetics of this compound

| Species | Route | T1/2 (h) |

| Rat | IV | 3.3 |

| Dog | IV | 2.1 |

| Rhesus Monkey | IV | 1.7 |

Table 4: In Vivo Efficacy of this compound in a Rhesus Monkey Model

| Model | Effect |

| Object Retrieval Detour Task | Reversed scopolamine-induced cognitive impairment |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR2 signaling pathway and the general workflow for the key in vitro assays.

Caption: mGluR2 Signaling Pathway and the inhibitory effect of this compound.

Caption: General workflow for key in vitro assays.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was accomplished via an eight-step sequence starting from commercially available materials. The detailed synthetic route is outlined in the supplementary information of the primary publication.

FLIPR (Fluorometric Imaging Plate Reader) Assay for mGluR2 Potency

This assay measures the ability of a compound to inhibit glutamate-induced calcium mobilization in CHO cells stably expressing human mGluR2.

-

Cell Plating: CHO cells expressing human mGluR2 and Gα16 are plated in 384-well plates and incubated overnight.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: A dilution series of this compound is added to the wells.

-

Agonist Addition: After a short incubation with the compound, a sub-maximal concentration of glutamate is added to stimulate the receptor.

-

Signal Detection: The fluorescence intensity, corresponding to intracellular calcium levels, is measured using a FLIPR instrument.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

P-glycoprotein (P-gp) Efflux Assay

This assay determines if a compound is a substrate of the P-gp efflux transporter using a polarized cell monolayer system.

-

Cell Seeding: MDCKII-MDR1 cells (overexpressing P-gp) are seeded on transwell inserts and cultured to form a confluent monolayer.

-

Compound Application: this compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate.

-

Incubation: The plate is incubated at 37°C to allow for compound transport across the cell monolayer.

-

Sampling: At designated time points, samples are taken from the receiver chamber (basolateral for A to B transport, and apical for B to A transport).

-

Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.

-

Efflux Ratio Calculation: The apparent permeability (Papp) in both directions is calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio close to 1 indicates that the compound is not a P-gp substrate.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

-

Strain Preparation: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are grown overnight.

-

Compound Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without the addition of a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Rhesus Monkey Object Retrieval Detour Task

This in vivo behavioral assay assesses cognitive function, specifically executive function and inhibitory control.

-

Apparatus: A transparent box with an opening on one side is used. A food reward is placed inside the box.

-

Procedure: The monkey must retrieve the reward by reaching through the opening, requiring it to inhibit the prepotent response of reaching directly for the visible reward through the transparent barrier.

-

Scopolamine Challenge: To induce cognitive impairment, the muscarinic antagonist scopolamine is administered to the monkeys.

-

This compound Administration: this compound is administered prior to the task to evaluate its ability to reverse the scopolamine-induced deficit.

-

Data Collection: The number of successful retrievals, error types (e.g., barrier reaches), and latency to retrieve the reward are recorded and analyzed.

Conclusion

The discovery of this compound represents a successful example of a multi-parameter optimization campaign to identify a potent, selective, and safe mGluR2 negative allosteric modulator. The comprehensive in vitro and in vivo characterization of this molecule, as detailed in this guide, provides a strong foundation for its further development as a potential therapeutic agent for CNS disorders. The detailed experimental protocols provided herein are intended to aid researchers in the continued exploration of mGluR2 modulators and their therapeutic potential.

References

MK-8768: A Comprehensive Technical Guide to a Potent and Selective mGluR2 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 2 (mGluR2), a presynaptic G-protein coupled receptor, has emerged as a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders, including cognitive deficits and depression.[1][2] As a key regulator of synaptic glutamate levels, its modulation offers a nuanced approach to normalizing glutamatergic neurotransmission.[1][3] Negative allosteric modulators (NAMs) of mGluR2 are of particular interest as they can selectively inhibit this receptor, leading to an increase in synaptic glutamate, which is hypothesized to enhance postsynaptic activity and plasticity, thereby improving learning and memory.[1] The development of selective mGluR2 NAMs has been challenging due to the high homology with the mGluR3 subtype.

MK-8768 is a novel, potent, and highly selective mGluR2 negative allosteric modulator that has demonstrated promising preclinical characteristics. It emerged from a 4-arylquinoline-2-carboxamide series that was optimized to overcome liabilities of earlier compounds, such as off-target effects and genotoxicity. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological data, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and the experimental workflow for its discovery.

Data Presentation

The following tables summarize the quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| mGluR2 | FLIPR | IC50 | 9.6 nM | |

| mGluR1 | IC50 | > 10,000 nM | ||

| mGluR3 | FLIPR | IC50 | > 10,000 nM | |

| mGluR4 | IC50 | > 10,000 nM | ||

| mGluR5 | IC50 | > 10,000 nM | ||

| mGluR6 | IC50 | > 10,000 nM | ||

| mGluR8 | IC50 | > 10,000 nM |

Table 2: Off-Target Selectivity Profile of this compound

| Off-Target | Assay Type | Parameter | Value | Reference |

| hERG Ion Channel | Electrophysiology | Activity | Weak to no activity | |

| IKs Ion Channel | Electrophysiology | Activity | Weak to no activity | |

| Nav1.5 Ion Channel | Electrophysiology | Activity | Weak to no activity | |

| Panlabs Screen (>120 targets) | Radioligand Binding | Confirmed Activities | No confirmed activities < 10 µM | |

| P-glycoprotein (P-gp) | P-gp Substrate Assay | Substrate Status | Non-substrate (rat, human, monkey) | |

| Pregnane X Receptor (PXR) | PXR Agonism Assay | EC50 | > 30 µM | |

| Ames Test | Bacterial Reverse Mutation Assay | Genotoxicity | Negative in a full five-strain assay | |

| Cytochrome P450s | Inhibition Assays | Inhibition | Low risk of drug-drug interactions |

Table 3: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Reference |

| Rat | Oral Bioavailability (F) | 32% | |

| Effective Half-life (t1/2) | 3.3 h | ||

| Brain Penetration (Kp,uu) | > 1 | ||

| CSF:[plasma]u | 1 | ||

| Dog | Oral Bioavailability (F) | 34% | |

| Monkey | Effective Half-life (t1/2) | 1.7 h |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

In Vitro Potency and Selectivity Assays

a) Fluorometric Imaging Plate Reader (FLIPR) Assay for mGluR Potency

This assay is used to determine the potency of compounds as modulators of mGluR activity by measuring changes in intracellular calcium.

-

Cell Lines: CHOdhfr- cells stably expressing human mGluR2 or other mGluR subtypes.

-

Assay Principle: mGluR2 is a Gi/o-coupled receptor. To enable a calcium readout, the cells are co-transfected with a G-protein that redirects the signal to the Gq pathway, leading to intracellular calcium release upon receptor activation.

-

Procedure:

-

Cells are seeded into 384-well plates and incubated overnight.

-

The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken using a FLIPR instrument.

-

The test compound (this compound) is added at various concentrations.

-

An agonist (e.g., glutamate) is added to stimulate the receptor.

-

Changes in fluorescence, corresponding to intracellular calcium levels, are monitored in real-time.

-

For NAMs, the assay measures the ability of the compound to inhibit the agonist-induced calcium flux. The IC50 value is calculated from the concentration-response curve.

-

b) Radioligand Binding Assay for Selectivity

This assay is used to determine the binding affinity of a compound to a specific receptor and to assess its selectivity against other receptors.

-

Preparation of Membranes: Cell membranes are prepared from cells overexpressing the target receptor (e.g., mGluR subtypes).

-

Assay Principle: A radiolabeled ligand with known affinity for the receptor is used. The test compound's ability to displace the radioligand from the receptor is measured.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495 for mGluR2/3).

-

Increasing concentrations of the unlabeled test compound (this compound) are added.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Off-Target and Safety Pharmacology Assays

a) Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

-

Test System: Histidine-dependent strains of Salmonella typhimurium (and tryptophan-dependent E. coli) with mutations in the genes for synthesizing these amino acids.

-

Assay Principle: The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

b) hERG Channel Assay

This electrophysiology assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

-

Test System: A cell line (e.g., HEK293) stably expressing the hERG channel.

-

Assay Principle: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels in the presence and absence of the test compound.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell's interior.

-

A specific voltage protocol is applied to the cell to elicit hERG channel currents.

-

The baseline current is recorded.

-

The test compound is perfused over the cell at various concentrations.

-

The effect of the compound on the hERG current is measured.

-

The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined.

-

c) P-glycoprotein (P-gp) Substrate Assay

This assay determines if a compound is a substrate of the P-gp efflux transporter, which can limit brain penetration.

-

Test System: Polarized cell monolayers (e.g., MDCK-MDR1 cells) that overexpress human P-gp.

-

Assay Principle: The bidirectional transport of the test compound across the cell monolayer is measured.

-

Procedure:

-

The cells are grown on permeable filter supports in a transwell plate, forming a tight monolayer that separates an apical (A) and a basolateral (B) compartment.

-

The test compound is added to either the apical or the basolateral side.

-

After a specific incubation time, the concentration of the compound in the opposite compartment is measured by LC-MS/MS.

-

The apparent permeability (Papp) is calculated for both directions (A-to-B and B-to-A).

-

The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. An efflux ratio significantly greater than 1 suggests that the compound is a P-gp substrate.

-

Pharmacokinetic Studies

a) In Vivo Pharmacokinetic Analysis

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in animal models.

-

Animal Models: Rats, dogs, and monkeys are commonly used.

-

Procedure:

-

The test compound is administered via the intended clinical route (e.g., oral) and intravenously.

-

Blood samples are collected at various time points after dosing.

-

Plasma concentrations of the compound are determined using LC-MS/MS.

-

Pharmacokinetic parameters such as half-life (t1/2), clearance, volume of distribution, and oral bioavailability (F) are calculated.

-

For CNS drugs, brain and cerebrospinal fluid (CSF) samples are also collected to determine brain penetration (Kp,uu) and the unbound CSF to plasma concentration ratio (CSF:[plasma]u).

-

In Vivo Efficacy Studies

a) Rhesus Monkey Object Retrieval Detour (ORD) Task

This behavioral assay assesses executive function and attention, which are relevant to cognitive enhancement.

-

Animal Model: Rhesus monkeys.

-

Assay Principle: The task requires the monkey to retrieve a food reward from a transparent box that is open on one side. On "easy" trials, the opening is directly in front of the animal. On "difficult" trials, the opening is on the side, requiring the monkey to inhibit the prepotent response of reaching directly for the visible reward and instead make a detour.

-

Procedure:

-

Monkeys are trained to perform the ORD task.

-

Cognitive impairment can be induced using a pharmacological challenge (e.g., scopolamine).

-

The test compound (this compound) is administered prior to the task.

-

The performance of the monkeys on both easy and difficult trials is recorded (e.g., success rate, latency to retrieve the reward).

-

The ability of the compound to reverse the scopolamine-induced deficit on difficult trials is a measure of its pro-cognitive efficacy.

-

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: mGluR2 signaling and this compound's inhibitory action.

Experimental and Logical Workflows

Caption: Discovery workflow for this compound.

References

In Vitro Characterization of MK-8768: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8768 is a highly potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a NAM, this compound does not compete with the endogenous ligand glutamate at the orthosteric binding site but rather binds to a distinct allosteric site on the receptor. This interaction modulates the receptor's response to glutamate, leading to an inhibition of its canonical G-protein signaling cascade. The mGluR2 receptor, a class C G-protein coupled receptor (GPCR), is predominantly expressed on presynaptic terminals in the central nervous system and acts as an autoreceptor to inhibit glutamate release. By negatively modulating mGluR2, this compound enhances glutamatergic tone, a mechanism with potential therapeutic applications in various neurological and psychiatric disorders. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its potency, selectivity, and off-target profile, along with the experimental methodologies used for its evaluation.

Core Properties of this compound

The in vitro pharmacological profile of this compound has been primarily defined by its high potency in inhibiting mGluR2 function and its remarkable selectivity over other mGluR subtypes and a broad range of other molecular targets.

Table 1: Potency and Selectivity of this compound

| Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| Human mGluR2 | FLIPR Calcium Flux | CHOdhfr- expressing h-mGluR2 and Gα16 | 9.6 | [1] |

| Human mGluR3 | FLIPR Calcium Flux | CHOdhfr- expressing h-mGluR3 and Gα16 | >10,000 | |

| Human mGluR1 | Not Specified | Not Specified | >10,000 | |

| Human mGluR4 | Not Specified | Not Specified | >10,000 | |

| Human mGluR5 | Not Specified | Not Specified | >10,000 | |

| Human mGluR6 | Not Specified | Not Specified | >10,000 | |

| Human mGluR8 | Not Specified | Not Specified | >10,000 |

Table 2: Off-Target Ion Channel Activity of this compound

| Ion Channel | Assay Type | IC50 (µM) | Reference |

| hERG | Patch Clamp | >30 | |

| CaV1.2 | Patch Clamp | >30 | |

| NaV1.5 | Patch Clamp | >30 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of mGluR2 and the general experimental workflows for the assays used to characterize this compound.

Experimental Protocols

mGluR2 Negative Allosteric Modulator Potency Assay (FLIPR Calcium Flux)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by an mGluR2 agonist in a recombinant cell line.

-

Cell Line: Chinese Hamster Ovary cells deficient in dihydrofolate reductase (CHOdhfr-) stably co-expressing human mGluR2 and the promiscuous G-protein Gα16. The Gα16 protein couples the Gi/o-linked mGluR2 to the Gq pathway, enabling a measurable calcium response.

-

Cell Plating:

-

CHOdhfr- cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum, 0.1 mM hypoxanthine, and 0.016 mM thymidine.

-

Cells are harvested and seeded into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.

-

Plates are incubated overnight at 37°C in a 5% CO2 atmosphere.

-

-

Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).

-

The loading buffer may contain probenecid to prevent dye leakage from the cells.

-

Incubation is typically for 60 minutes at 37°C.

-

-

Compound Addition and Signal Detection:

-

The plate is transferred to a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations, and the plate is incubated for a predefined period (e.g., 5-15 minutes).

-

An mGluR2 agonist (e.g., glutamate or a specific synthetic agonist) is added at a concentration that elicits a submaximal response (EC80).

-

Fluorescence is monitored in real-time to measure the agonist-induced calcium mobilization.

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Off-Target Selectivity Profiling

To assess the selectivity of this compound, it was screened against a broad panel of receptors, transporters, and enzymes. While the exact composition of the panel used is proprietary, such screens are typically performed by contract research organizations like Eurofins Discovery (formerly Panlabs). A representative panel would include a wide range of GPCRs, ion channels, and enzymes to identify potential off-target liabilities. For each target, a specific binding or functional assay is employed.

Ion Channel Safety Assays (Patch Clamp)

The potential for cardiovascular risk is assessed by evaluating the effect of this compound on key cardiac ion channels. These assays are typically conducted using automated or manual patch-clamp electrophysiology on recombinant cell lines stably expressing the human ion channel of interest.

-

hERG (KV11.1) Potassium Channel Assay:

-

Cell Line: HEK293 or CHO cells stably expressing the hERG channel.

-

Protocol: Whole-cell voltage-clamp recordings are performed at physiological temperature (35-37°C). A specific voltage protocol is applied to elicit hERG tail currents.

-

Procedure: After establishing a stable baseline current, cells are perfused with increasing concentrations of this compound. The effect on the peak tail current is measured.

-

Data Analysis: The percent inhibition at each concentration is calculated, and an IC50 value is determined.

-

-

CaV1.2 (L-type) Calcium Channel Assay:

-

Cell Line: HEK293 or CHO cells stably expressing the human CaV1.2 channel subunits.

-

Protocol: Whole-cell voltage-clamp recordings are performed. A voltage step protocol is used to activate the L-type calcium current.

-

Procedure: Similar to the hERG assay, baseline currents are established before the application of this compound at various concentrations.

-

Data Analysis: The inhibition of the peak inward calcium current is quantified to determine the IC50.

-

-

NaV1.5 (Cardiac) Sodium Channel Assay:

-

Cell Line: HEK293 or CHO cells stably expressing the human NaV1.5 channel.

-

Protocol: A voltage protocol is applied to elicit the peak sodium current.

-

Procedure: The effect of a range of this compound concentrations on the peak inward sodium current is measured.

-

Data Analysis: The concentration-dependent inhibition is used to calculate the IC50 value.

-

Conclusion

The in vitro characterization of this compound demonstrates that it is a highly potent and selective mGluR2 negative allosteric modulator. The compound exhibits an IC50 in the low nanomolar range for mGluR2, with exceptional selectivity over other mGluR subtypes. Furthermore, safety pharmacology studies indicate a low potential for off-target effects, particularly on key cardiac ion channels. The data presented in this guide, derived from standard and robust in vitro pharmacological assays, underscore the promising profile of this compound as a tool for investigating the therapeutic potential of mGluR2 modulation.

References

The Pharmacological Profile of MK-8768: A Negative Allosteric Modulator of mGluR2

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-8768 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic glutamate levels.[1] Primarily located presynaptically, mGluR2 acts as an autoreceptor, and its activation by glutamate inhibits further glutamate release.[1] By negatively modulating mGluR2, this compound effectively increases synaptic glutamate concentrations, a mechanism that holds therapeutic promise for the treatment of cognitive and mood disorders.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its in vitro and in vivo properties, and the experimental methodologies used in its characterization.

In Vitro Pharmacology

The in vitro activity of this compound was primarily assessed through functional assays measuring its ability to inhibit mGluR2 signaling and selectivity profiling against other receptors.

Potency and Selectivity

This compound demonstrates high potency in inhibiting mGluR2. Its inhibitory activity was quantified using a Fluorescence Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration. In this assay, this compound exhibited a half-maximal inhibitory concentration (IC50) of 9.6 nM against human mGluR2.

A key feature of this compound is its remarkable selectivity for mGluR2 over other mGluR subtypes, particularly the highly homologous mGluR3. The selectivity profile was determined against a panel of other mGluRs, where this compound showed IC50 values greater than 10,000 nM for mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, and mGluR8.

Further selectivity screening was conducted using the Eurofins Discovery SpectrumScreen®, a broad panel of 169 molecular targets. In a Panlabs screen of over 120 off-targets, this compound demonstrated a clean profile with no confirmed activities below 10 µM. It also showed weak to no activity on key ion channels, including hERG, IKs, and Nav1.5.

| Parameter | Value | Assay |

| mGluR2 IC50 | 9.6 nM | FLIPR Assay |

| mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8 IC50 | > 10,000 nM | FLIPR Assay |

| Off-Target Activity (Panlabs >120 targets) | No confirmed activities < 10 µM | Radioligand Binding Assays |

| hERG, IKs, Nav1.5 Ion Channel Activity | Weak to no activity | Ion Channel Assays |

In Vivo Pharmacology

The in vivo profile of this compound was characterized by its pharmacokinetic properties in multiple species and its efficacy in a primate model of cognitive function.

Pharmacokinetics

Pharmacokinetic studies were conducted in rats, dogs, and monkeys to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound exhibits moderate clearance and good oral bioavailability in rats and dogs.

| Species | Route | T1/2 (h) | Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) |

| Rat | IV/PO | 3.3 | 24 | 7.3 | 32 |

| Dog | IV/PO | 3.3 | 24 | 7.3 | 34 |

| Monkey | IV | 1.7 | 22 | 3.2 | N/A |

Data compiled from available public sources.

This compound also demonstrates good brain penetration and is not a substrate for the P-glycoprotein (P-gp) transporter in rats, humans, and monkeys, which is a desirable characteristic for a CNS-acting drug.

In Vivo Efficacy

The efficacy of this compound in enhancing cognitive function was assessed in a rhesus monkey Object Retrieval Detour (ORD) task, a model of executive function and attention. In this model, cognitive impairment was induced by scopolamine. This compound, administered intramuscularly, was shown to reverse the scopolamine-induced deficits in performance on difficult trials of the ORD task. This provides evidence for its potential as a pro-cognitive agent.

Safety Pharmacology

This compound underwent safety profiling to assess its potential for off-target effects. A significant aspect of its development was the mitigation of mutagenicity risk. An early lead compound in the series was found to be positive in the Ames test in the TA97a strain with metabolic activation (S9). Through metabolic profiling and structure-activity relationship (SAR) studies, the liability was identified and addressed, leading to the development of this compound, which is Ames-negative.

Experimental Methodologies

FLIPR Assay for mGluR2 Potency

-

Principle: The assay measures the ability of a compound to inhibit the function of mGluR2. Chinese Hamster Ovary (CHO-K1) cells stably expressing human mGluR2 are used. Activation of the Gq-coupled mGluR2 leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye. A NAM will inhibit this calcium response.

-

Protocol Outline:

-

Cell Plating: CHO-K1 cells expressing human mGluR2 are seeded into 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound or control compounds are added to the wells.

-

Agonist Stimulation: A specific mGluR2 agonist is added to stimulate the receptor.

-

Signal Detection: The fluorescence intensity is measured using a FLIPR instrument. The IC50 value is calculated from the concentration-response curve of the inhibitor.

-

Eurofins Discovery SpectrumScreen® for Off-Target Selectivity

-

Principle: This is a radioligand binding assay panel that assesses the ability of a test compound to displace a radiolabeled ligand from a large number of different receptors, ion channels, and transporters.

-

Protocol Outline:

-

Assay Preparation: Membranes or cells expressing the target of interest are prepared.

-

Incubation: The membranes/cells are incubated with a specific radioligand and the test compound (this compound) at a defined concentration.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of radioactivity bound to the membranes/cells is quantified using a scintillation counter.

-

Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated.

-

Rhesus Monkey Object Retrieval Detour (ORD) Task

-

Principle: This task assesses executive function and attention by requiring the monkey to inhibit a prepotent response (reaching directly for a visible reward) and instead execute a detour reach. Cognitive impairment is induced with scopolamine.

-

Protocol Outline:

-

Apparatus: A transparent box with an opening on one side containing a food reward is presented to the monkey.

-

Task: The monkey must retrieve the reward by reaching through the opening, not by trying to go through the transparent walls. The difficulty is varied by changing the orientation of the opening.

-

Drug Administration: Scopolamine is administered to induce a cognitive deficit. This compound is co-administered to assess its ability to reverse this deficit.

-

Performance Metrics: The number of correct retrievals, errors (e.g., perseverative reaches at the transparent wall), and latency to retrieve the reward are measured.

-

In Vivo Pharmacokinetic Studies

-

Principle: To determine the ADME properties of this compound, the compound is administered to animals (rats, dogs, monkeys) via intravenous (IV) and oral (PO) routes.

-

Protocol Outline:

-

Dosing: A defined dose of this compound is administered to the animals.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Plasma Analysis: The concentration of this compound in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters such as half-life (T1/2), clearance, volume of distribution (Vdss), and oral bioavailability are calculated from the plasma concentration-time data.

-

Ames Test for Mutagenicity

-

Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. It uses strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine). The test measures the ability of a compound to cause mutations that restore the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.

-

Protocol Outline:

-

Strain Selection: The TA97a strain of S. typhimurium is used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strain is exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies is counted. A significant increase in the number of colonies compared to the negative control indicates a mutagenic potential.

-

Signaling Pathways and Mechanism of Action

Caption: mGluR2 Signaling Pathway and Mechanism of this compound Action.

Caption: Experimental Workflow for Characterizing this compound.

References

Preclinical Profile of MK-8768: A Novel mGluR2 Negative Allosteric Modulator for Alzheimer's Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-8768 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). Preclinical evidence suggests that by inhibiting presynaptic mGluR2, this compound enhances glutamatergic neurotransmission, a mechanism proposed to be beneficial for treating cognitive deficits associated with Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its pharmacological profile, pharmacokinetic properties, and efficacy in a primate model of cognitive impairment. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.

Core Pharmacological and Physicochemical Data

The fundamental properties of this compound highlight its potential as a therapeutic candidate. These data are summarized in the tables below.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Assay Type |

| mGluR2 IC₅₀ | 9.6 nM | Human | FLIPR Assay |

| mGluR1, 3, 4, 5, 6, 8 IC₅₀ | >10,000 nM | Human | FLIPR Assay |

| hERG Inhibition (IC₅₀) | >30 µM | Human | PatchXpress |

| P-glycoprotein (P-gp) Substrate | No | Rat, Human, Monkey | LLC-MDR1 cells |

Data sourced from Rudd et al., 2023.[1]

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Effective Half-Life (T½,eff) (h) | Oral Bioavailability (F) (%) |

| Rat | 24 | 7.3 | 3.3 | 32 |

| Dog | 24 | 7.3 | 3.3 | 34 |

| Monkey | 22 | 3.2 | 1.7 | Not Reported |

Data sourced from Rudd et al., 2023.[1][2]

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of mGluR2, a presynaptic G-protein coupled receptor (GPCR). In its natural state, mGluR2 activation by glutamate inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and a subsequent decrease in glutamate release. By binding to an allosteric site on mGluR2, this compound prevents this inhibitory action, thereby increasing the release of synaptic glutamate. This enhancement of glutamatergic signaling is hypothesized to improve cognitive functions such as learning and memory.[1][2]

Figure 1: Proposed signaling pathway of this compound action.

Experimental Protocols

In Vitro Potency and Selectivity: FLIPR Assay

The potency and selectivity of this compound were determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium.

Objective: To determine the IC₅₀ of this compound at human mGluR2 and other mGluR subtypes.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or other mGluR subtypes, and co-expressing a G-protein alpha subunit (e.g., Gα16) to couple receptor activation to calcium mobilization.

Materials:

-

CHO cells expressing the target mGluR

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

Glutamate or a specific agonist (e.g., DCG-IV)

Procedure:

-

Cell Plating: Seed CHO cells into 384-well black-walled, clear-bottom microplates and culture overnight to form a monolayer.

-

Dye Loading: Remove culture medium and add assay buffer containing Fluo-4 AM and Pluronic F-127. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the cell plate and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add an EC₈₀ concentration of the agonist (e.g., glutamate) to all wells simultaneously.

-

Data Acquisition: Monitor fluorescence changes (excitation ~488 nm, emission ~520 nm) in real-time.

-

Data Analysis: The IC₅₀ is calculated by plotting the percentage inhibition of the agonist response against the concentration of this compound and fitting the data to a four-parameter logistic equation.

In Vivo Efficacy: Rhesus Monkey Object Retrieval Detour (ORD) Task

The pro-cognitive effects of this compound were evaluated in a rhesus monkey model of cognitive impairment induced by scopolamine.

Objective: To assess the ability of this compound to reverse scopolamine-induced deficits in executive function and attention.

Animal Model: Rhesus monkeys trained to perform the ORD task.

Apparatus: A testing chamber with a transparent barrier behind which a food reward is placed. The barrier has an opening on one side, requiring the monkey to make a detour to retrieve the reward.

Procedure:

-

Training: Monkeys are trained to retrieve a food reward from behind the transparent barrier. Performance is measured by the percentage of correct trials (retrieving the reward through the opening) versus incorrect trials (attempting to reach directly through the barrier).

-

Cognitive Impairment: Scopolamine, a muscarinic antagonist, is administered intramuscularly (IM) at a dose sufficient to reduce performance on difficult trials to approximately 60% correct.

-

Drug Administration: this compound is administered (e.g., IM) prior to the administration of scopolamine.

-

Testing: The monkeys perform the ORD task, and the percentage of correct trials is recorded.

-

Data Analysis: The performance of monkeys treated with this compound and scopolamine is compared to the performance of monkeys treated with vehicle and scopolamine. A significant increase in the percentage of correct trials in the this compound group indicates efficacy.

Experimental Workflow and Logic

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Figure 2: Preclinical experimental workflow for this compound.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective mGluR2 negative allosteric modulator with favorable pharmacokinetic properties and efficacy in a relevant primate model of cognitive impairment. These findings support the further investigation of this compound as a potential therapeutic agent for the treatment of cognitive deficits in Alzheimer's disease. The detailed methodologies and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field.

References

Investigating the Role of MK-8768 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The metabotropic glutamate receptor 2 (mGluR2) acts as a presynaptic autoreceptor, modulating glutamate release and thereby influencing synaptic plasticity. MK-8768 is a potent and highly selective negative allosteric modulator (NAM) of mGluR2. By inhibiting the function of mGluR2, this compound is hypothesized to enhance glutamatergic transmission and promote synaptic plasticity, offering a potential therapeutic avenue for cognitive disorders. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity, including its mechanism of action, detailed experimental protocols for its investigation, and a summary of its key pharmacological data.

Introduction to this compound and Synaptic Plasticity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity.[1] Long-term potentiation (LTP), a persistent strengthening of synapses, is a key cellular correlate of learning and memory.[2] The presynaptic mGluR2 receptor is a G-protein coupled receptor that, when activated by glutamate, inhibits further glutamate release.[3] This negative feedback mechanism plays a critical role in regulating synaptic transmission.

This compound is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a negative allosteric modulator of mGluR2.[1] Unlike competitive antagonists that bind to the glutamate binding site, NAMs bind to an allosteric site on the receptor, changing its conformation and reducing its response to glutamate. This mode of action allows for a more nuanced modulation of receptor function. By selectively inhibiting mGluR2, this compound is expected to disinhibit presynaptic glutamate release, thereby increasing synaptic glutamate concentrations and enhancing postsynaptic activity and plasticity.[1]

Pharmacological Profile of this compound

The following tables summarize the key quantitative data for this compound based on available preclinical findings.

| Parameter | Value | Reference |

| Mechanism of Action | mGluR2 Negative Allosteric Modulator (NAM) | |

| IC50 for mGluR2 | 9.6 nM | |

| Selectivity | >10,000 nM for other mGluR subtypes | |

| In Vivo Efficacy | Improves object retrieval in a rhesus monkey model of executive function at 3 mg/kg |

Table 1: Key Pharmacological Parameters of this compound

| Property | Observation | Reference |

| Bioavailability | Orally bioavailable | |

| Brain Penetrance | Excellent | |

| Ames Test | Negative |

Table 2: Physicochemical and Safety Profile of this compound

Signaling Pathways and Mechanism of Action

This compound's mechanism of action centers on the modulation of presynaptic glutamate release. The following diagram illustrates the proposed signaling pathway.

References

MK-8768 and its Impact on Hippocampal Glutamate Dynamics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the selective metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulator (NAM), MK-8768, and its anticipated effects on glutamate release within the hippocampus. While direct quantitative data for this compound's impact on hippocampal glutamate is not yet publicly available, this document synthesizes the established principles of mGluR2 pharmacology, data from analogous compounds, and detailed experimental protocols to offer a comprehensive predictive overview. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of mGluR2 NAMs in neurological and psychiatric disorders characterized by glutamatergic dysregulation.

Introduction: The Role of mGluR2 in Glutamatergic Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Its extracellular concentrations are tightly regulated to ensure proper neuronal function and prevent excitotoxicity. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic signaling.[1]

Group II mGluRs, which include mGluR2 and mGluR3, are predominantly located on presynaptic terminals in brain regions such as the hippocampus.[2] These receptors function as autoreceptors; their activation by synaptic glutamate initiates an intracellular signaling cascade that ultimately inhibits further glutamate release.[3] This negative feedback loop is a crucial mechanism for maintaining synaptic homeostasis.

This compound: A Selective mGluR2 Negative Allosteric Modulator

This compound is a potent and selective negative allosteric modulator of mGluR2.[4] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event reduces the receptor's affinity for glutamate or its ability to initiate a downstream signaling cascade upon glutamate binding. The key advantage of this allosteric modulation is the preservation of the temporal and spatial dynamics of natural glutamatergic transmission, as the effect of the modulator is dependent on the presence of the endogenous ligand.

The selectivity of this compound for mGluR2 over mGluR3 and other mGluR subtypes is a critical feature, as it minimizes off-target effects and allows for a more precise modulation of glutamatergic activity.

Anticipated Effects of this compound on Hippocampal Glutamate Release

By inhibiting the autoinhibitory function of presynaptic mGluR2, this compound is expected to disinhibit glutamate release from hippocampal neurons. This leads to a predicted increase in synaptic glutamate concentrations. While specific in vivo studies quantifying this effect for this compound in the hippocampus are not yet published, data from other selective mGluR2 NAMs and related compounds provide a strong basis for this expectation. For instance, studies with the mGluR2 NAM ADX92639 have demonstrated neuroprotective effects in the hippocampus, which are consistent with the modulation of glutamatergic signaling.

The following table summarizes the anticipated dose-dependent effects of an mGluR2 NAM like this compound on hippocampal glutamate levels, based on established pharmacological principles.

| Parameter | Low Dose | Moderate Dose | High Dose |

| Hippocampal Glutamate Release | Modest Increase | Significant Increase | Robust Increase |

| Receptor Occupancy | Low to Moderate | Moderate to High | High |

| Potential for Off-Target Effects | Minimal | Low | Increased Potential |

Experimental Protocols for Assessing Glutamate Release

The following are detailed methodologies commonly employed to investigate the effects of compounds like this compound on hippocampal glutamate release.

In Vivo Microdialysis

In vivo microdialysis is a widely used technique for sampling and quantifying extracellular molecules, including neurotransmitters, from the brain of freely moving animals.

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Stereotaxic Surgery: Rats are anesthetized with isoflurane (5% induction, 2% maintenance). The animal is then placed in a stereotaxic frame. A guide cannula is implanted, targeting the dorsal hippocampus (coordinates relative to bregma: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm). The cannula is secured with dental cement.

-

Microdialysis Probe Insertion: Following a recovery period of at least 48 hours, a microdialysis probe (e.g., 4 mm membrane length, 20 kDa cutoff) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.

-

Sample Collection: After a stabilization period of at least 2 hours, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials.

-

Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses.

-

Analysis: Glutamate concentrations in the dialysate are determined using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

In Vitro Slice Electrophysiology

This technique allows for the direct measurement of synaptic activity and neurotransmitter release in isolated brain slices.

Protocol:

-

Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. Coronal or horizontal hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in an incubation chamber containing oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.

-

Stimulation: A stimulating electrode is placed in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).

-

Drug Application: this compound is bath-applied at various concentrations. Changes in the amplitude and frequency of spontaneous and evoked EPSCs are measured to infer changes in glutamate release probability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: Mechanism of this compound action on presynaptic glutamate release.

Caption: Workflow for in vivo microdialysis experiments.

Caption: Workflow for in vitro slice electrophysiology experiments.

Conclusion

This compound, as a selective mGluR2 NAM, holds significant promise for the treatment of CNS disorders associated with deficient glutamatergic neurotransmission. The predicted outcome of this compound administration is an increase in synaptic glutamate levels in key brain regions like the hippocampus. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other mGluR2 NAMs. Future research employing these methodologies will be crucial for elucidating the precise quantitative effects of this compound on hippocampal glutamate dynamics and for advancing its development as a potential therapeutic agent.

References

- 1. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Presynaptic Localization of Metabotropic Glutamate Receptor Subtypes in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Assessment of MK-8768: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial safety and toxicity assessment of MK-8768, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). The data presented herein is based on publicly available preclinical findings.

Introduction

This compound is a novel therapeutic agent under investigation for its potential in treating central nervous system (CNS) disorders. As a negative allosteric modulator of mGluR2, it offers a promising mechanism for enhancing glutamatergic neurotransmission. The initial phase of drug development places a critical emphasis on establishing a preliminary safety and toxicity profile. This document outlines the key in vitro safety pharmacology and toxicology studies conducted on this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial safety assessment of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Result (IC₅₀) |

| mGluR2 | FLIPR | 9.6 nM |

| mGluR1, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8 | FLIPR | > 10,000 nM |

Table 2: Off-Target Activity and Genotoxicity

| Assay | Target/Endpoint | Result |

| Ion Channel Panel | hERG, IKs, Nav1.5 | Weak to no activity |

| Broad Target Panel (Panlabs) | >120 off-targets | No confirmed activities < 10 µM |

| Bacterial Reverse Mutation Assay | Mutagenicity | Ames Negative (in a full five-strain assay) |

Table 3: Preclinical Pharmacokinetics

| Species | Bioavailability (Oral) | Clearance | Effective Half-life |

| Rat | 32% | Moderate | 3.3 hours |

| Dog | 34% | Moderate | Not specified |

| Monkey | Not specified | Moderate | 1.7 hours |

Experimental Protocols

The following sections detail the likely methodologies employed for the key safety and toxicity experiments, based on standard industry practices.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by detecting its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

Methodology:

-

Strains: A standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect both frameshift and base-pair substitution mutations.

-

Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is to determine if metabolites of this compound are mutagenic.

-

Procedure (Plate Incorporation Method):

-

Varying concentrations of this compound are added to molten top agar containing a small amount of histidine or tryptophan and the respective bacterial tester strain.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration of this compound and compared to the vehicle control. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background.

hERG Potassium Channel Assay

Objective: To evaluate the potential of this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiac arrhythmia risk.

Methodology (Manual Patch Clamp):

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

-

Electrophysiology: Whole-cell patch clamp recordings are performed. The cells are voltage-clamped, and a specific voltage protocol is applied to elicit the characteristic hERG current.

-

Compound Application: this compound is applied at multiple concentrations to the cells, and the effect on the hERG current is measured.

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of this compound. An IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of this compound to inhibit the major drug-metabolizing cytochrome P450 enzymes, which could lead to drug-drug interactions.

Methodology:

-

Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.

-

Incubation: this compound at various concentrations is incubated with human liver microsomes, a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and a NADPH-regenerating system.

-

Analysis: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. The IC₅₀ value for the inhibition of each CYP isoform is calculated.

Visualizations

Signaling Pathway

MK-8768: A Technical Overview of Brain Permeability and CNS Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8768 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a potential therapeutic agent for central nervous system (CNS) disorders such as Alzheimer's disease and depression, its ability to penetrate the blood-brain barrier (BBB) and distribute within the CNS is of paramount importance.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on the brain permeability and CNS distribution of this compound, including detailed experimental methodologies and visual representations of key pathways and processes.

Core Data Summary

The brain permeability of this compound has been assessed in preclinical studies, demonstrating its capacity to cross the blood-brain barrier effectively. Key quantitative parameters are summarized below.

Table 1: Brain Permeability and P-glycoprotein Interaction of this compound and Precursor Compounds

| Compound | Parameter | Value | Species | Assay |

| This compound | Unbound Brain-to-Plasma Ratio (Kp,uu) | > 1 | Rat | In vivo pharmacokinetic study |

| This compound | Unbound CSF-to-Plasma Ratio (CSF:[plasma]u) | 1 | Rat | In vivo pharmacokinetic study |

| This compound | P-gp Substrate Status | Nonsubstrate | Rat, Human, Monkey | In vitro P-gp transport assay |

| (R)-5f (intermediate) | P-gp Transport Ratio (B-A/A-B) | 1.7 | Rat | LLC-MDR1 cell-based assay |

| (R)-5f (intermediate) | P-gp Transport Ratio (B-A/A-B) | 0.8 | Human | LLC-MDR1 cell-based assay |

| Compound 2 (precursor) | P-gp Transport Ratio (B-A/A-B) | 7.0 | Rat | LLC-MDR1 cell-based assay |

Data compiled from Rudd et al., 2023.

Experimental Protocols

Detailed experimental protocols for the studies that generated the data on this compound are not publicly available. However, based on standard methodologies in the field of drug discovery and development, the following protocols represent the likely approaches used.

In Vivo Brain Permeability Assessment in Rats

Objective: To determine the unbound brain-to-plasma ratio (Kp,uu) and unbound cerebrospinal fluid (CSF)-to-plasma ratio (CSF:[plasma]u) of this compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated in the femoral vein for blood sampling and, if required, in the cisterna magna for CSF sampling.

-

Dosing: this compound is administered intravenously (IV) or orally (PO) at a defined dose.

-

Sample Collection:

-

Blood: Serial blood samples are collected at various time points post-dose. Plasma is separated by centrifugation.

-

CSF: CSF samples are collected from the cisterna magna at corresponding time points.

-

Brain Tissue: At the end of the study, animals are euthanized, and the brains are rapidly excised.

-

-

Sample Analysis:

-

The concentrations of this compound in plasma, CSF, and brain homogenate are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Determination of Unbound Fraction:

-

The unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis.

-

-

Calculations:

-

Kp,uu: The unbound brain-to-plasma ratio is calculated as: Kp,uu = (Cbrain,total / Cplasma,total) * (fu,plasma / fu,brain)

-

CSF:[plasma]u: The unbound CSF-to-plasma ratio is calculated as: CSF:[plasma]u = CCSF,total / Cplasma,unbound

-

In Vitro P-glycoprotein (P-gp) Substrate Assay

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

Methodology:

-

Cell Line: A polarized cell line overexpressing human P-gp, such as LLC-PK1 cells transfected with the human MDR1 gene (LLC-MDR1) or MDCKII-MDR1 cells, is used. A parental cell line (LLC-PK1 or MDCKII) serves as the control.

-

Cell Culture: Cells are seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer with well-defined tight junctions. The formation of the monolayer is often monitored by measuring the transendothelial electrical resistance (TEER).

-

Bidirectional Transport Assay:

-

Apical to Basolateral (A-to-B) Transport: this compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is measured over time.

-

Basolateral to Apical (B-to-A) Transport: this compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is measured over time.

-

-

Inhibitor Control: The bidirectional transport is also assessed in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar) to confirm P-gp mediated efflux.

-

Sample Analysis: The concentration of this compound in the donor and receiver chambers is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

-

Papp is calculated for both A-to-B and B-to-A directions.

-

The Efflux Ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).

-

A compound is generally considered a P-gp substrate if the ER is ≥ 2 and this efflux is significantly reduced in the presence of a P-gp inhibitor.

-

Visualizations

Experimental Workflow for Brain Permeability Assessment

Caption: Workflow for in vivo determination of brain and CSF permeability of this compound.

In Vitro P-glycoprotein Substrate Assay Workflow

Caption: Workflow for the in vitro P-glycoprotein (P-gp) substrate liability assay.

Signaling Pathway of mGluR2 Negative Allosteric Modulation

Caption: Mechanism of this compound as an mGluR2 negative allosteric modulator (NAM).

Conclusion